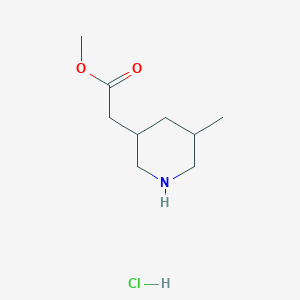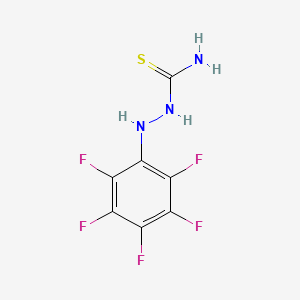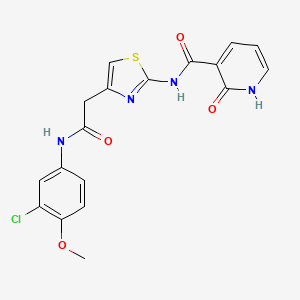
5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a chemical class that includes various derivatives with potential pharmacological properties. It belongs to a broader group of compounds that are often studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves palladium-catalyzed carbon−sulfur bond formation, as seen in the synthesis of similar pyran-carboxamide derivatives (Norris & Leeman, 2008). This method provides a general approach for thioaryl halide cross-coupling, which could be relevant to the synthesis of the target compound.
Molecular Structure Analysis
Compounds in this class, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been analyzed for their crystal structure using single crystal X-ray diffraction (Prabhuswamy et al., 2016). Such studies are crucial in understanding the geometric configuration and spatial arrangement of molecules.
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives often include bond formation through reactions with various reagents. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds involves a one-pot synthesis from specific acids and amines or pyrazoles (Martins et al., 2002). These reactions are indicative of the reactivity patterns that might be expected with the target compound.
Physical Properties Analysis
The analysis of physical properties often involves studying the stability and solid-state characteristics of the compound. For example, novel pyrazole derivatives have been examined for their thermal stability and structural parameters using various spectroscopic and analytical methods (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties can be inferred from studies on similar compounds, such as the synthesis and reactivity of 1,3,4-oxadiazoles and pyrazoles. These studies provide insights into the reactivity, potential biological activities, and interaction with different reagents (Rai et al., 2009).
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures similar to the one mentioned often undergo synthesis and characterization studies to explore their chemical properties. For instance, the synthesis of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has been reported, where these compounds showed insecticidal activities, indicating a potential application in pest control and agricultural chemistry (Qi et al., 2014).
Biological Activities
Derivatives of pyrazole and oxadiazole, similar to the compound , often undergo evaluation for biological activities. For example, some pyrazole derivatives have been assessed for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan et al., 2014).
Material Science and Catalysis
Compounds with thiopyran and oxadiazole structures might also find applications in material science and catalysis. The development of new reactions, such as the Migita reaction for carbon−sulfur bond formation, highlights the potential use of such compounds in synthesizing complex molecules for pharmaceuticals or materials science (Norris & Leeman, 2008).
Antimicrobial and Anti-inflammatory Applications
The structural motifs in the compound are also common in molecules investigated for antimicrobial and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives, for example, have been studied for their anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications (Rahmouni et al., 2016).
Chemical Reactivity and Molecular Docking Studies
Research into compounds with oxadiazole and pyrazole rings often includes chemical reactivity studies and molecular docking to understand their interaction with biological targets. Such studies can lead to the development of new drugs or therapeutic agents, as seen in the synthesis and antimicrobial activities of novel derivatives bearing the benzofuran moiety (Siddiqui et al., 2013).
Propriétés
IUPAC Name |
5-methyl-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-16(11-21-24(13)15-5-3-2-4-6-15)19(25)20-12-17-22-18(23-26-17)14-7-9-27-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVFETZQBRWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)
![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)
![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)





![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)
